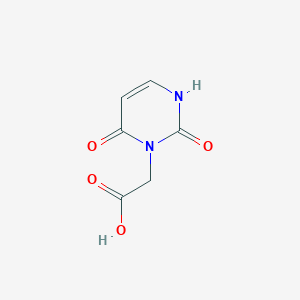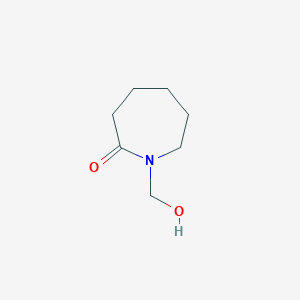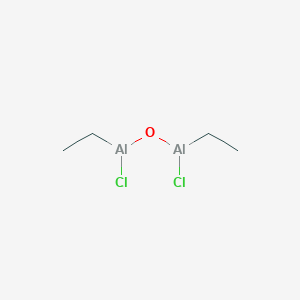
1,3-Dichloro-1,3-diethyldialuminoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1,3-diethyldialuminoxane, also known as Et2AlCl2OAlEt2Cl, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 324.29 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-1,3-diethyldialuminoxane is not well understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. It is also believed to form a complex with the substrate, which enhances the reactivity of the substrate.
Biochemische Und Physiologische Effekte
There is limited information available regarding the biochemical and physiological effects of 1,3-Dichloro-1,3-diethyldialuminoxane. However, studies have shown that it can be toxic to cells and can cause DNA damage. It has also been shown to cause skin irritation and respiratory problems in animals.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dichloro-1,3-diethyldialuminoxane has several advantages for lab experiments. It is a highly reactive catalyst that can facilitate chemical reactions at low temperatures and pressures. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its toxicity and potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for research involving 1,3-Dichloro-1,3-diethyldialuminoxane. One potential area of research is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of research is the application of this compound in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
In conclusion, 1,3-Dichloro-1,3-diethyldialuminoxane is a unique compound that has been widely used in scientific research. Its potential applications in various fields make it an important compound for future research. However, its toxicity and potential for environmental contamination should be carefully considered when using this compound in lab experiments.
Synthesemethoden
1,3-Dichloro-1,3-diethyldialuminoxane can be synthesized using several methods, including the reaction between ethylaluminum sesquichloride and ethylaluminum dichloride in the presence of water or the reaction between ethylaluminum dichloride and aluminum trichloride in the presence of water. The resulting compound can be purified using various techniques such as recrystallization, column chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-1,3-diethyldialuminoxane has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the polymerization of olefins, the isomerization of alkenes, and the hydroamination of alkynes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
10301-15-2 |
|---|---|
Produktname |
1,3-Dichloro-1,3-diethyldialuminoxane |
Molekularformel |
C4H10Al2Cl2O |
Molekulargewicht |
198.99 g/mol |
IUPAC-Name |
chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |
InChI |
InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |
InChI-Schlüssel |
ZSUGELSZNYCYFC-UHFFFAOYSA-L |
SMILES |
CC[Al](O[Al](CC)Cl)Cl |
Kanonische SMILES |
CC[Al](O[Al](CC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



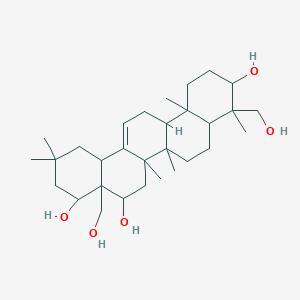
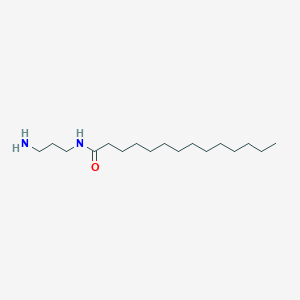
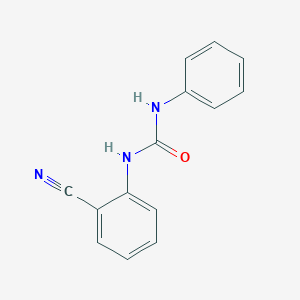
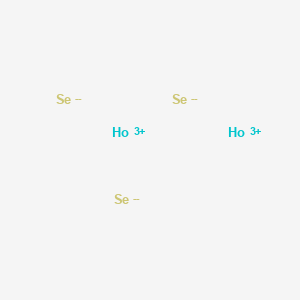
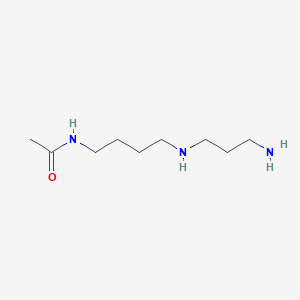
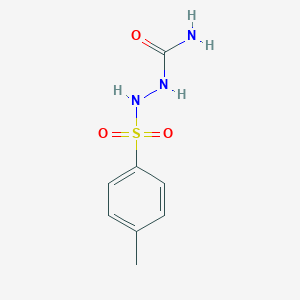
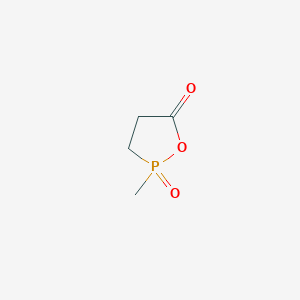
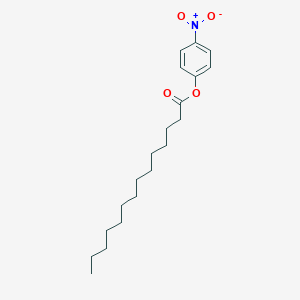
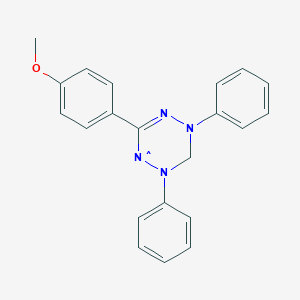
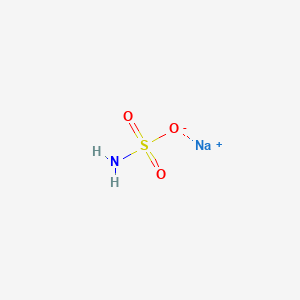
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
